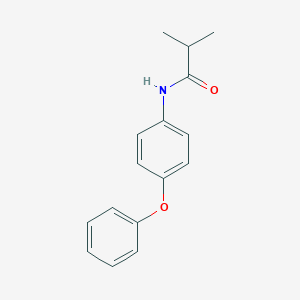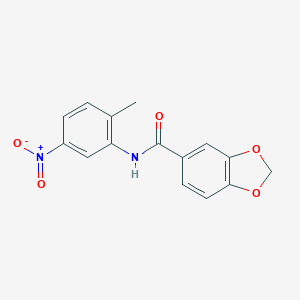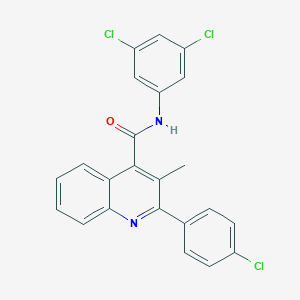![molecular formula C26H29ClN2O2 B332794 11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332794.png)
11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines typically involves the cyclization of aminobenzophenones. For 11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, a common synthetic route involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP (N-Methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture .
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow chemistry, which allows for efficient and scalable synthesis. This method involves the use of microreactors and flow systems to perform reactions under controlled conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the benzodiazepine structure.
Reduction: Reduction of nitro groups to amines is a common transformation.
Substitution: Halogenation and alkylation reactions can modify the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of the original benzodiazepine compound .
Scientific Research Applications
11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: 5-(2-Chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Midazolam: An imidazobenzodiazepine with similar sedative and anxiolytic properties
Phenazepam: 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Uniqueness
11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
Molecular Formula |
C26H29ClN2O2 |
|---|---|
Molecular Weight |
437 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H29ClN2O2/c1-4-5-14-23(31)29-21-13-9-8-12-19(21)28-20-15-26(2,3)16-22(30)24(20)25(29)17-10-6-7-11-18(17)27/h6-13,25,28H,4-5,14-16H2,1-3H3 |
InChI Key |
QLJYLEUKPIZAFW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4Cl |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332712.png)
![2-chloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B332713.png)
![ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332714.png)
![2-(2,4-dichlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B332715.png)
![3-chloro-N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332716.png)
![3-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B332717.png)
![2-(4-Ethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B332719.png)
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332721.png)

![BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332726.png)
![Ethyl 6-methyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332727.png)

![3-(Butylsulfanyl)-6-(2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332733.png)
